Physicochemical Profiling and Synthetic Utility of (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol in Kinase Inhibitor Discovery
Physicochemical Profiling and Synthetic Utility of (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol in Kinase Inhibitor Discovery
Executive Summary
The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of core scaffolds that effectively mimic the purine ring of ATP. (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS: 1346447-28-6) represents a highly functionalized 7-azaindole derivative that serves as a privileged building block in modern medicinal chemistry. By offering orthogonal reactivity sites (C3-iodo, C5-chloro, and C6-methanol), this fragment allows for rapid, multidimensional expansion into the kinase binding pocket. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this scaffold in drug discovery.
Physicochemical Properties & Structural Analysis
Understanding the baseline physicochemical parameters of a starting scaffold is critical for predicting the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). The 7-azaindole core provides an optimal balance of lipophilicity and topological polar surface area (TPSA), which is essential for cellular permeability and oral bioavailability.
Quantitative Data Summary
| Property | Value | Pharmacological Relevance |
| Chemical Name | (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol | IUPAC nomenclature for structural identification. |
| CAS Registry Number | 1346447-28-6 | Unique identifier for procurement and compliance [1]. |
| Molecular Formula | C₈H₆ClIN₂O | Defines atomic composition. |
| Molecular Weight | 308.50 g/mol | Low molecular weight allows for extensive functionalization while remaining compliant with Lipinski’s Rule of 5. |
| TPSA | 48.91 Ų | Optimal for membrane permeability; allows addition of polar groups without exceeding the 140 Ų threshold for oral drugs. |
| Hydrogen Bond Donors | 2 (N1-H, C6-OH) | Critical for anchoring to the kinase hinge region. |
| Hydrogen Bond Acceptors | 2 (N7, C6-OH) | Facilitates interactions with backbone amides or solvent molecules. |
| Rotatable Bonds | 1 (C-OH) | High structural rigidity minimizes entropic penalties upon target binding. |
Data synthesized from NextSDS chemical substance profiling [1].
Mechanistic Reactivity and Scaffold Evolution
The strategic value of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol lies in its precisely tuned electronic environment, which dictates its reactivity profile. The pyridine nitrogen (N7) withdraws electron density from the conjugated system, rendering the C5-chloro position relatively inert under standard conditions. Conversely, the electron-rich pyrrole ring activates the C3-iodo position.
Orthogonal Reactivity Logic
The differential bond dissociation energies (BDE) between the C-I bond (~65 kcal/mol) and the C-Cl bond (~95 kcal/mol) create a built-in chemoselectivity.
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Primary Functionalization (C3): Palladium(0) undergoes rapid oxidative addition at the C3-iodo position at mild temperatures (40–50 °C).
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Secondary Functionalization (C5): Once the C3 position is substituted, harsher conditions (90–110 °C) and specialized electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are required to force oxidative addition into the C5-Cl bond.
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Tertiary Functionalization (C6): The hydroxymethyl group acts as a vector toward the solvent-exposed region of the kinase and can be oxidized or alkylated independently of the halogen sites.
Diagram 1: Orthogonal reactivity pathways of the 7-azaindole scaffold.
Application in Kinase Inhibitor Design
The 1H-pyrrolo[2,3-b]pyridine core is a classical ATP-mimetic. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N7 lone pair acts as a hydrogen bond acceptor from the backbone amide NH. This bidentate interaction anchors the scaffold, allowing the C3, C5, and C6 substituents to probe adjacent hydrophobic pockets and solvent channels.
Recent literature highlights the efficacy of this scaffold across multiple oncology and immunology targets:
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TNIK (Traf2- and Nck-interacting kinase): demonstrated that functionalizing the 7-azaindole core yields inhibitors with IC₅₀ values < 1 nM, effectively suppressing Wnt signaling in colorectal cancer[2].
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JAK3 (Janus Kinase 3): According to, substitutions at the C4/C5 positions of the 7-azaindole core allow for exquisite selectivity over other JAK family members by exploiting specific hydrophobic cavities [3].
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LATS1/2: Scaffold hopping strategies utilizing functionalized 7-azaindoles have successfully improved metabolic stability and kinase selectivity for regenerative medicine applications, as detailed in [4].
Diagram 2: Standard workflow for evolving the 7-azaindole fragment into a lead kinase inhibitor.
Experimental Protocols: Self-Validating Synthetic Workflows
To ensure high yields and prevent unwanted side reactions, the following protocols leverage the physicochemical causality of the scaffold.
Protocol A: Chemoselective C3-Suzuki-Miyaura Coupling
Objective: To install an aryl/heteroaryl group at the C3 position with >95% chemoselectivity, leaving the C5-chloride intact for downstream functionalization.
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Reagents: (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v).
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Step-by-Step Procedure:
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Charge a flame-dried Schlenk flask with the 7-azaindole scaffold, arylboronic acid, and K₂CO₃.
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Evacuate and backfill the flask with N₂ (3 cycles). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.
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Add the degassed 1,4-Dioxane/H₂O mixture, followed by the Pd(dppf)Cl₂ catalyst.
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Stir the reaction mixture at 45–50 °C for 4–6 hours. Causality: Maintaining the temperature strictly below 60 °C prevents the catalyst from overcoming the activation energy barrier required for oxidative addition into the stronger C5-Cl bond.
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Validation: Monitor the reaction via LC-MS. A successful reaction is validated by the disappearance of the starting material mass and the appearance of the product mass (accounting for the loss of iodine, -126 Da, and the addition of the aryl fragment).
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Quench with distilled water, extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
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Protocol B: Selective Oxidation of the C6-Methanol Group
Objective: Convert the primary alcohol to an aldehyde to serve as an electrophile for reductive amination.
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Reagents: C3-functionalized intermediate (1.0 eq), Activated MnO₂ (10.0 eq).
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Solvent: Anhydrous Dichloromethane (DCM).
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Step-by-Step Procedure:
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Dissolve the C3-functionalized intermediate in anhydrous DCM at room temperature.
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Add activated MnO₂ in a single portion. Causality: MnO₂ is specifically selected over stronger oxidants (like Swern conditions or Dess-Martin periodinane) because it is highly chemoselective for allylic/benzylic-type alcohols. It tolerates the unprotected N1-H of the pyrrole ring, completely avoiding unwanted N-oxidation or over-oxidation to the carboxylic acid.
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Stir vigorously at room temperature for 12 hours.
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Validation: Filter the black suspension through a tightly packed pad of Celite to remove all manganese residues. Wash the filter cake thoroughly with Ethyl Acetate until the filtrate runs clear.
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Concentrate the filtrate in vacuo. The resulting crude aldehyde is typically >90% pure by NMR and can be used directly in the next step without further purification.
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References
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NextSDS Database. "(5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Chemical Substance Information." NextSDS. Available at:[Link]
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters (2021). Available at: [Link]
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Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin (2020). Available at:[Link]
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Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. PMC / NIH (2023). Available at:[Link]
